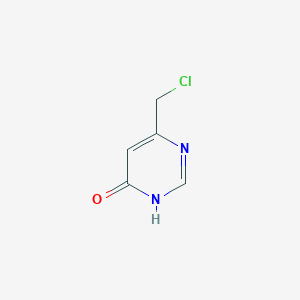

![molecular formula C11H10N6O B1418273 3-(4-氨基苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-醇 CAS No. 1216756-19-2](/img/structure/B1418273.png)

3-(4-氨基苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-醇

描述

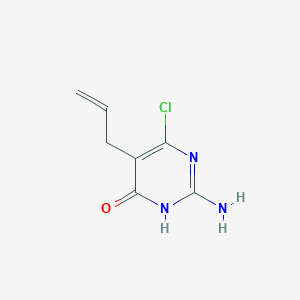

The compound “3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” belongs to the class of organic compounds known as phenyl-1,2,3-triazoles . These are organic compounds containing a 1,2,3-triazole substituted by a phenyl group . This compound closely resembles guanine and is competitive with it in the metabolism of living organisms .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported via tandem aza-Wittig and annulation reactions of the corresponding iminophosphoranes, aromatic isocyanate, and substituted thiophenols . Another study reported the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle has a relatively simple structure and is remarkably versatile . The ring system of TPs is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .Chemical Reactions Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .科学研究应用

合成和结构分析

- 合成了一个含 1,2,4-三唑并[1,5-a]嘧啶环的嘧啶衍生物(与目标化合物相关),利用缩合反应。通过 X 射线衍射和光谱技术对该结构进行了表征,并将几何参数和光谱数据与 DFT 几何优化和分子轨道计算的结果进行了比较。该研究提供了对这类化合物的分子结构和性质的见解 (Lahmidi 等人,2019 年)。

生物活性与受体亲和力

- 1,2,3-三唑并[4,5-d]嘧啶的新衍生物(包括与 3-(4-氨基苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-醇在结构上相似的化合物)对 A1 腺苷受体表现出很高的亲和力。这项研究突出了这些化合物在调节受体活性方面的潜力,表明了它们在药物化学中的应用 (Betti 等人,1998 年)。

抗菌和抗真菌应用

- 三唑并[1,5-a]嘧啶-7-醇(与目标化合物密切相关的类别)在体外表现出抗菌和抗真菌活性。这表明此类化合物在开发新型抗菌剂中的潜在用途 (Komykhov 等人,2017 年)。

抗肿瘤和抗病毒研究

- 与 3-(4-氨基苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-醇结构相似的化合物被评估了它们的抗肿瘤和抗病毒活性,表明了它们在癌症和病毒感染治疗中的潜力 (Islam 等人,2008 年)。

化学转化和反应性

- 研究了相关三唑并[1,5-a]嘧啶-7-醇的合成和化学转化,提供了对它们的反应性和化学合成中潜在应用的见解 (Zemlyanaya 等人,2018 年)。

未来方向

The [1,2,4]-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . It is interesting to note that compounds containing the [1,2,4]-triazolo[1,5-a]pyrimidine ring exhibit biological activity in various therapeutic areas . Therefore, in order to obtain molecules with potential pharmacological activities, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

属性

IUPAC Name |

3-[(4-aminophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5,12H2,(H,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYHKCATQZDSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)

![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)

![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)

![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)

![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)

![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)

![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)